molecular formula C64H83N17O12 B12819043 Deslelin Acetate

Deslelin Acetate

Cat. No.: B12819043
M. Wt: 1282.4 g/mol
InChI Key: GJKXGJCSJWBJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Structure: Nonapeptide Sequence Determination

Deslorelin acetate comprises nine amino acid residues arranged in a defined sequence: pyroglutamic acid-histidine-tryptophan-serine-tyrosine-D-tryptophan-leucine-arginine-proline ethylamide , with an acetate counterion. The N-terminus is modified by pyroglutamic acid, a cyclic derivative of glutamic acid that enhances metabolic stability by resisting aminopeptidase degradation. The C-terminus features a proline ethylamide group, which replaces the native glycine-amide found in natural GnRH, further improving resistance to carboxypeptidase cleavage.

Table 1: Primary Sequence of Deslorelin Acetate

Position Residue Modification
1 Pyroglutamic acid N-terminal cyclization
2 Histidine -
3 Tryptophan -
4 Serine -
5 Tyrosine -
6 D-Tryptophan Stereochemical inversion
7 Leucine -
8 Arginine -
9 Proline ethylamide C-terminal ethylamide

The molecular formula of deslorelin acetate is C₆₆H₈₇N₁₇O₁₄ , with a molecular weight of 1,342.5 g/mol . The ethylamide group and acetate counterion contribute to its overall charge and solubility profile.

Stereochemical Configuration of D-Tryptophan Residue

A defining feature of deslorelin acetate is the incorporation of D-tryptophan at position 6, contrasting with the L-configuration found in most mammalian peptides. This stereochemical inversion disrupts proteolytic cleavage sites, conferring resistance to enzymatic degradation. Nuclear magnetic resonance (NMR) studies confirm that the D-tryptophan residue induces a β-turn structure, stabilizing the peptide’s tertiary conformation and enhancing receptor-binding affinity.

Table 2: Comparative Properties of L- and D-Tryptophan

Property L-Tryptophan D-Tryptophan
Protease susceptibility High Low
Common occurrence Natural peptides Synthetic analogues
Structural impact α-helix promotion β-turn stabilization

The D-configuration is synthesized via solid-phase peptide synthesis using enantiomerically pure reagents, ensuring batch-to-batch consistency.

Acetate Counterion Coordination Patterns

The acetate counterion (CH₃COO⁻) interacts electrostatically with basic residues in deslorelin, particularly the guanidinium group of arginine at position 8. This interaction neutralizes the peptide’s positive charge, facilitating crystallization and improving solubility in aqueous buffers. Fourier-transform infrared (FTIR) spectroscopy reveals that acetate forms hydrogen bonds with the peptide backbone, further stabilizing the structure.

In solid-state formulations, acetate coordination enhances thermal stability, as evidenced by differential scanning calorimetry (DSC) studies showing a melting point above 189°C. The counterion also modulates the peptide’s isoelectric point (pI), shifting it to ~9.82 , which influences its solubility in physiological pH environments.

Properties

Molecular Formula

C64H83N17O12

Molecular Weight

1282.4 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)

InChI Key

GJKXGJCSJWBJEZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Origin of Product

United States

Preparation Methods

Deslorelin acetate is synthesized using solid-phase or liquid-phase synthesis methods. The process involves the use of protected amino acid monomers as raw materials. The synthesis typically includes steps such as coupling, deprotection, and purification to obtain the final product . Industrial production methods involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Protection/Deprotection Mechanisms

Critical for regioselective synthesis (Source ):

  • α-Amino Protection : BOC (removed by TFA), Z (removed by H₂/Pd), or Fmoc (removed by piperidine).

  • Side-Chain Protection :

    • Arg: Tosyl or Pmc groups.

    • Tyr/Ser: Benzyl ethers.

    • His: Trityl group.

Stability and Decomposition

  • Thermal Degradation : Combustion produces CO, CO₂, and NOₓ (Source ).

  • Hydrolysis : Susceptible to acidic/basic conditions, leading to peptide bond cleavage (Source ).

  • Photodegradation : Unstable under UV light; requires storage in opaque containers (Source ).

Stability Data :

ConditionEffect
pH 2–6 (aqueous)Stable for 24h at 25°C
>100°CPeptide backbone decomposition
UV exposureOxidation of Trp/His residues

Biochemical Interactions

  • Receptor Binding : Binds GnRH receptors via Trp², Tyr⁵, and Arg⁸ residues, inducing initial LH/FSH surge followed by receptor desensitization (Source ).

  • Metabolic Pathways : Cleaved by peptidases in serum (e.g., trypsin-like enzymes), producing fragments like Leu-Arg-Pro-NHEt (Source ).

Analytical Characterization

  • HPLC : Purity >98.5% (C18 column, 0.1% TFA/ACN gradient) (Source ).

  • Mass Spec : [M+H]⁺ = 1343.66 (Source ).

  • Solubility : 1 mg/mL in water or 1% acetic acid (Source ).

Comparative Reactivity

FeatureDeslorelin AcetateNative GnRH
Half-life (plasma)3h2–4min
Receptor affinity10× higherBaseline
Metabolic stabilityResistant to aminopeptidasesRapid cleavage

(Data from Sources )

Scientific Research Applications

Reproductive Management in Birds

Deslorelin acetate has been extensively studied for its ability to suppress egg production in avian species.

Case Studies

  • Cockatiels : A study demonstrated that a single 4.7 mg deslorelin acetate implant significantly prevented egg laying for at least 180 days .
  • Japanese Quail : In trials with female Japanese quail, deslorelin acetate implants reduced egg production for approximately 70 to 182 days, depending on the dosage .

Data Table: Efficacy of Deslorelin Acetate in Birds

SpeciesDosage (mg)Duration of Egg Suppression (days)
Cockatiels4.7180
Japanese Quail4.770
Japanese Quail9.4182

Fertility Control in Dogs

Deslorelin acetate is utilized as a contraceptive method in dogs, particularly for managing conditions like benign prostatic hyperplasia and urinary incontinence.

Case Studies

  • Chronic Use : A longitudinal study involving six dogs showed that deslorelin implants effectively restored urinary continence and controlled fertility over multiple administrations .
  • Side Effects : While generally effective, some side effects included increased water intake and episodes of urinary incontinence after prolonged use .

Data Table: Outcomes of Deslorelin Treatment in Dogs

ParameterOutcome
Urinary Continence RestorationAchieved within 2 days
Duration of EffectUp to 12 months with repeated use
Side EffectsIncreased thirst, lethargy

Estrous Cycle Management in Mares

Deslorelin acetate has been shown to disrupt the estrous cyclicity in mares, which can be beneficial for breeding management.

Case Studies

  • Mares Study : Research indicated that deslorelin acetate implants significantly altered ovarian activity, with a high percentage of treated mares exhibiting irregular estrous cycles .

Data Table: Effects on Estrous Cyclicity in Mares

Dosage (mg)Number of Mares TreatedAtypical Cyclicity (%)
9.4487.5
28.24Data not specified

Therapeutic Potential

Deslorelin acetate's ability to modulate reproductive hormones has led researchers to explore its potential therapeutic applications beyond fertility control.

  • Uterine Involution : In dairy cattle, deslorelin has been used to enhance uterine involution post-partum .
  • Hormonal Regulation : Its use has been reported in various species to decrease sex hormones effectively.

Side Effects and Considerations

Despite its efficacy, the administration of deslorelin acetate can lead to side effects such as hormonal imbalances, increased thirst, and behavioral changes. Monitoring is crucial during treatment to manage any adverse reactions effectively.

Mechanism of Action

Deslorelin acetate exerts its effects by binding to and activating pituitary gonadotropin-releasing hormone receptors. This activation leads to an initial surge in the secretion of luteinizing hormone and follicle-stimulating hormone, followed by a downregulation of these hormones with prolonged administration. In males, this results in a significant decline in testosterone production, while in females, it leads to a decrease in estradiol production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deslelin Acetate shares functional and structural similarities with other acetate-formulated peptide hormones. Below is a systematic comparison based on available

Structural and Functional Analogues

The following compounds are analogous in their acetate salt formulation and therapeutic targeting of hormonal pathways:

Compound Name CAS Number Primary Therapeutic Use Molecular Weight (g/mol) Key Features
This compound 57773-65-6 Hormone regulation (inferred) ~1,300 (estimated) GnRH analog; acetate enhances solubility
Goserelin Acetate 145781-92-6 Prostate cancer, breast cancer 1,269 Long-acting depot formulation
Histrelin Acetate 76712-82-8 Central precocious puberty 1,307 Subcutaneous implant delivery
Alarelin Acetate 79561-22-1 Ovulation induction 1,162 Short half-life; pulsatile administration
Cetrelix Acetate 130143-01-0 In vitro fertilization protocols 1,431 GnRH antagonist; prevents premature LH surge

Note: Molecular weights are estimated based on structural analogs; specific values may vary depending on salt and formulation.

Pharmacokinetic and Clinical Profiles

  • This compound: Limited pharmacokinetic data is available in the provided sources. However, its acetate formulation likely improves absorption compared to non-salt forms. GnRH analogs typically exhibit dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
  • Goserelin Acetate : Administered as a subcutaneous implant, it achieves sustained release over 28 days, with peak plasma concentrations at 12–15 days. Clinical trials report >90% suppression of testosterone in prostate cancer patients .
  • Histrelin Acetate : A 1-year implant shows consistent hormone suppression in pediatric patients, with serum LH levels reduced to <0.1 IU/L .
  • Cetrelix Acetate : As a GnRH antagonist, it rapidly inhibits LH secretion within 1–2 hours, critical for preventing premature ovulation in fertility treatments .

Mechanism of Action Comparison

  • Agonists (Deslelin, Goserelin, Histrelin) : Initially stimulate gonadotropin release, followed by pituitary desensitization and downstream hormone suppression.
  • Antagonists (Cetrelix) : Immediate blockade of GnRH receptors, avoiding the "flare effect" seen with agonists.

Research Findings and Data Gaps

Stability and Formulation Studies

Clinical Efficacy

Comparative efficacy with Goserelin or Histrelin remains unexplored in the provided materials.

Biological Activity

Deslorelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist that has been extensively studied for its biological activity in various species. Its primary mechanism involves the modulation of reproductive hormones, leading to significant effects on fertility, estrus suppression, and hormonal regulation. This article reviews the biological activity of deslorelin acetate, focusing on its applications, efficacy, safety, and case studies across different animal models.

Deslorelin acetate mimics the natural GnRH produced by the hypothalamus. It acts on the pituitary gland to stimulate the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). However, unlike natural GnRH, which is released in a pulsatile manner, deslorelin's continuous administration leads to receptor desensitization and a subsequent decrease in gonadotropin release. This results in reduced levels of sex hormones and suppression of reproductive functions .

Applications and Efficacy

Deslorelin acetate has been utilized in various veterinary and clinical settings, including:

  • Contraception : Effective in preventing estrus and ovulation in female dogs, cats, and other species.
  • Reproductive Management : Used to control fertility in male and female animals, manage conditions like benign prostatic hyperplasia, and suppress estrus in prepubertal females.
  • Research Models : Employed in studies to understand reproductive physiology and hormonal interactions.

Efficacy Data

The efficacy of deslorelin acetate has been documented through various studies. Below is a summary table highlighting key findings from different research efforts:

Species Dosage (mg) Effect Observed Duration of Effect
Japanese Quail4.7Suppressed egg laying in 6 of 10 quail~70 days
Japanese Quail9.4Suppressed egg laying in 7 of 10 quailAt least 182 days
Cockatiels4.7Significant suppression of egg productionDuration not specified
Female Dogs4.7Restored urinary continence; managed benign prostatic hyperplasiaVaries by case
Female Rats4.7Induced contraception; stopped estrus cycleAt least 7 months

Case Studies

Several case studies illustrate the practical applications and outcomes of deslorelin acetate treatment:

  • Chronic Use in Dogs :
    A study involving six dogs treated with deslorelin for conditions like benign prostatic hyperplasia showed positive outcomes regarding urinary continence restoration. However, side effects such as increased water intake and lethargy were noted in some cases .
  • Estrus Suppression in Female Dogs :
    In a controlled study on prepubertal female dogs, deslorelin implants significantly delayed the onset of heat by an average of over five months compared to control groups . Hormonal assessments indicated a marked reduction in estrogen levels post-treatment.
  • Reproductive Response in Mares :
    Research on creole mares treated with deslorelin acetate indicated an increase in LH levels within hours post-treatment, enhancing ovulation rates compared to control groups .
  • Contraceptive Effects in Rats :
    A pilot study demonstrated that deslorelin implants effectively induced contraception in female rats with no reported side effects during the treatment period .

Safety Profile

While deslorelin acetate is generally considered safe for use across species, some adverse effects have been reported:

  • Increased thirst and urination.
  • Changes in behavior such as lethargy or decreased activity.
  • Potential for temporary hormonal imbalances leading to abnormal reproductive cycles.

Long-term studies have indicated that most side effects are reversible upon cessation of treatment .

Q & A

Q. How can researchers ensure reproducibility in the synthesis of Deslelin Acetate?

Reproducibility requires meticulous documentation of synthesis protocols, including reagent purity, reaction conditions (temperature, solvent ratios, catalysts), and purification steps. Experimental sections should detail modifications to existing methods (e.g., acetylation techniques ) and validate new compounds via spectral data (e.g., NMR, IR) and purity assessments (HPLC) . For known compounds like this compound (CAS 57773-65-6), cross-referencing established literature is critical . Supplementary materials should include raw datasets and step-by-step workflows to enable replication .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key methods include:

  • Chromatography : HPLC with UV detection to assess purity thresholds (>95%) .
  • Spectroscopy : IR spectroscopy for functional group identification (e.g., acetate peaks near 1740 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical values) . Cross-validation with reference standards and peer-reviewed protocols ensures accuracy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Analyze potential sources of variance:

  • Experimental Design : Compare cell lines, dosages, and assay conditions (e.g., incubation time) .
  • Statistical Methods : Apply ANOVA or regression models to identify outliers or confounding variables .
  • Meta-Analysis : Pool datasets using PRISMA guidelines to assess effect sizes and heterogeneity . Transparent reporting of negative results and methodological limitations is essential .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Stability protocols should include:

  • Accelerated Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS .
  • Formulation Adjustments : Test excipients (e.g., cyclodextrins) to enhance solubility and shelf life .
  • Real-Time Monitoring : Use spectroscopic methods (e.g., Raman) for in situ stability assessments . Document stability data in supplementary materials with time-stamped replicates .

Q. How can in silico modeling predict this compound’s interactions with biological targets?

Combine computational approaches:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., G-protein-coupled receptors) .
  • MD Simulations : Run GROMACS simulations to assess conformational stability over nanosecond timescales .
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data . Validate predictions with in vitro assays and cite software parameters for reproducibility .

Methodological Notes

  • Data Presentation : Use tables to compare synthesis yields or bioactivity IC₅₀ values, ensuring clarity and reproducibility .
  • Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to journal guidelines (e.g., EASE) .
  • Supplementary Materials : Include raw spectra, statistical code, and reagent lot numbers to facilitate peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.